Product packaging for 1-Allyl-2-methyl-3-trifluoromethyl-benzene(Cat. No.:)

1-Allyl-2-methyl-3-trifluoromethyl-benzene

Cat. No.: B8002055
M. Wt: 200.20 g/mol
InChI Key: IROZSPGYFLSREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Allyl-2-methyl-3-trifluoromethyl-benzene is a specialty organic compound that serves as a valuable building block in medicinal chemistry and materials science research. This molecule incorporates two key functional groups: an allyl chain and a trifluoromethyl group on a benzene ring, which together provide a versatile platform for chemical synthesis . The trifluoromethyl group is a cornerstone in the design of pharmaceuticals and agrochemicals, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . The presence of the allyl group offers a reactive handle for further functionalization through various reactions, including cross-couplings and oxidations, enabling researchers to create a diverse array of more complex structures . Compounds featuring the benzotrifluoride motif are prevalent in drug discovery and are frequently used in the synthesis of bioactive molecules . As a fluorinated aromatic intermediate, this compound is useful for developing potential candidates for new therapeutic agents and functional materials. This product is intended for use in laboratory research only. It is not approved for human or veterinary diagnostic or therapeutic use, or for any personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F3 B8002055 1-Allyl-2-methyl-3-trifluoromethyl-benzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-prop-2-enyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c1-3-5-9-6-4-7-10(8(9)2)11(12,13)14/h3-4,6-7H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROZSPGYFLSREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Allyl 2 Methyl 3 Trifluoromethyl Benzene

Strategies for Aromatic Core Functionalization

The construction of the 2-methyl-3-trifluoromethyl-benzene core is a critical first step. This involves the strategic introduction of both a trifluoromethyl group and a methyl group onto the benzene (B151609) ring in a specific ortho-meta relationship.

Introduction of Trifluoromethyl Group onto Aromatic Substrates

The trifluoromethyl (CF3) group is a valuable substituent in medicinal and materials chemistry due to its unique electronic properties. Its introduction onto an aromatic ring can be achieved through various methods.

One common industrial approach involves the reaction of a chlorinated precursor, such as benzotrichloride, with hydrogen fluoride (B91410) under pressure. wikipedia.org For laboratory-scale syntheses, coupling reactions between an aryl halide and trifluoromethyl iodide in the presence of a copper catalyst are often employed. wikipedia.org

More contemporary methods focus on direct trifluoromethylation. Photoinduced reactions, for instance, can generate trifluoromethyl radicals from sources like sodium triflinate, which then react with unactivated arenes. acs.org Hypervalent iodine reagents are also effective for electrophilic trifluoromethylation. acs.org

A relevant example for the synthesis of the target compound could start with the trifluoromethylation of toluene (B28343). However, controlling the regioselectivity of this reaction can be challenging. The methyl group is an ortho-, para-director, meaning the trifluoromethyl group would preferentially add to the positions ortho or para to the methyl group. youtube.com To achieve the desired 3-trifluoromethyl substitution, a different strategy is often necessary.

Regioselective Methylation of Trifluoromethylated Benzene Derivatives

A more controlled approach to the desired substitution pattern involves starting with a trifluoromethylated benzene derivative and then introducing the methyl group. For instance, starting with 3-trifluoromethylaniline, a multi-step synthesis has been developed to produce 2-methyl-3-trifluoromethylaniline. dcu.ie This process involves:

Protection of the aniline (B41778) group.

Directed ortho-lithiation followed by methylation.

Deprotection to yield the desired 2-methyl-3-trifluoromethylaniline.

This intermediate can then be converted to 1-allyl-2-methyl-3-trifluoromethyl-benzene through subsequent reactions. The directing effect of substituents is crucial; for example, a nitro group is meta-directing, while an amino group is ortho-para directing. youtube.com This allows for strategic conversions to control the position of incoming groups. youtube.com

Starting MaterialReagentsProductReference
3-Trifluoromethylaniline1. Pivaloyl chloride 2. n-BuLi, MeI 3. H+2-Methyl-3-trifluoromethylaniline dcu.ie
1,3,5-Tris(trifluoromethyl)benzene1. LDA 2. I21-Iodo-2,4,6-tris(trifluoromethyl)benzene researchgate.net

Iterative Functionalization Approaches to Substituted Benzenes

The synthesis of polysubstituted benzenes often relies on iterative C-H functionalization, a strategy that avoids pre-functionalized starting materials and reduces step counts. researchgate.net This approach involves the sequential and selective activation of C-H bonds on the benzene core. researchgate.net

For the synthesis of this compound, one could envision a pathway starting from a simpler substituted benzene, like toluene. A sequence of directed C-H activation steps could introduce the trifluoromethyl and allyl groups at the desired positions. The order of these introductions is critical and depends on the directing effects of the substituents at each stage. youtube.comkhanacademy.org The use of transition metal catalysts, such as manganese, is emerging as a sustainable and cost-effective method for late-stage C-H functionalization. researchgate.net

Approaches for Allyl Group Incorporation

Once the 2-methyl-3-trifluoromethyl-benzene core is synthesized, the final step is the introduction of the allyl group. This can be achieved through direct allylation or transition metal-catalyzed methods.

Direct Allylation of Aromatic Rings and Derivatives

Direct allylation of an aromatic C-H bond is a desirable but challenging transformation. One method involves the reaction of the aromatic substrate with an allyl source in the presence of a strong acid or a Lewis acid catalyst. However, these methods can lack regioselectivity and may not be suitable for highly functionalized substrates.

A more common approach is the allylation of a pre-functionalized aromatic ring. For instance, an aryl halide derivative of the 2-methyl-3-trifluoromethyl-benzene core could be subjected to allylation. A process for preparing N-allyl-3-(trifluoromethyl)aniline involves the condensation of metabromotrifluoromethylbenzene with allylamine (B125299) using a nickel-based catalyst. google.com

Transition Metal-Catalyzed Allylation Reactions

Transition metal catalysis offers a powerful and versatile toolkit for the formation of carbon-carbon bonds, including the allylation of aromatic compounds. acs.orgrsc.org Palladium-catalyzed cross-coupling reactions are particularly prevalent.

A common strategy involves the coupling of an aryl halide or pseudohalide with an allylating agent. acs.org For example, a 1-halo-2-methyl-3-trifluoromethyl-benzene could be coupled with an allyl organometallic reagent, such as allylmagnesium bromide or allyltributyltin, in the presence of a palladium catalyst. organic-chemistry.org

Alternatively, retro-allylation reactions allow for the transfer of an allyl group from a homoallyl alcohol to an aryl halide, catalyzed by palladium. researchgate.net This method offers high stereo- and regiospecificity. researchgate.net Ligand-free palladium-catalyzed reactions have also been developed, offering a more cost-effective and simplified process. rsc.org

Recent advances include photoredox/nickel dual-catalyzed coupling of allyl trifluoroborates with aryl halides, which proceeds under mild conditions with broad substrate scope. organic-chemistry.org Electrochemical methods are also emerging for the allylation of alkyl halides, providing a transition-metal-free alternative. rsc.org

Aryl SubstrateAllyl SourceCatalyst SystemProductReference
Aryl HalideAllylboronic AcidPd(OAc)2 / Phosphine-free hydrazoneAllyl Arene organic-chemistry.org
Aryl HalideHomoallyl AlcoholPalladium CatalystAllyl Arene researchgate.net
Aryl HalideAllyl TrifluoroboratePhotoredox/Nickel Dual CatalystAllyl Arene organic-chemistry.org
MetabotrifluoromethylbenzeneAllylamineNickel-based catalystN-allyl-3-(trifluoromethyl)aniline google.com
Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org While the target molecule itself is achiral, the principles of AAA are fundamental to modern synthetic chemistry and are directly applicable to creating chiral analogues. thieme-connect.de The reaction typically involves the coupling of a nucleophile with an allylic electrophile, such as an allyl acetate (B1210297) or carbonate, in the presence of a palladium(0) catalyst and a chiral ligand. acs.org The mechanism proceeds through a π-allylpalladium intermediate, where the chiral ligand environment dictates the facial selectivity of the nucleophilic attack. thieme-connect.de

For the synthesis of this compound, a suitable approach would be a Suzuki-Miyaura type cross-coupling reaction. This would involve the reaction of an organoboron reagent, such as (2-methyl-3-(trifluoromethyl)phenyl)boronic acid, with an allylic acetate. The development of this field has been extensively reviewed, highlighting the wide scope of nucleophiles and electrophiles that can be employed. acs.orgthieme-connect.de The choice of chiral ligand, such as the Trost ligand or a phosphoramidite, is critical for achieving high enantioselectivity in asymmetric applications. acs.orgchinesechemsoc.org

Table 1: Representative Palladium-Catalyzed Asymmetric Allylic Alkylation A conceptual table illustrating typical results for AAA reactions based on literature findings. acs.org

Entry Allylic Substrate Nucleophile Ligand Yield (%) ee (%)
1 rac-1,3-diphenylallyl acetate Dimethyl malonate (R,R)-Trost Ligand >95 98
2 cinnamyl acetate nitromethane (S)-BINAP 85 92
3 allyl acetate β-ketoester (S,S)-ANDEN-Phos 90 95
Copper-Catalyzed Allylic Fluorination and Allylation

Copper catalysis has emerged as a cost-effective and powerful alternative to palladium for certain cross-coupling reactions. acs.org Copper-catalyzed allylic substitution reactions can proceed with high regio- and stereoselectivity, often complementary to those observed with palladium. organic-chemistry.org For the synthesis of the target compound, a copper-catalyzed arylation of an allylic halide could be employed. organic-chemistry.org This would involve reacting an organometallic species like (2-methyl-3-(trifluoromethyl)phenyl)boronic acid with an allylic phosphate (B84403) or chloride, catalyzed by a copper(I) salt and a suitable ligand, such as an N-heterocyclic carbene (NHC). organic-chemistry.org

Additionally, copper catalysis is pivotal in allylic fluorination reactions, where an allylic halide is converted to an allylic fluoride using a fluorine source like Et₃N·3HF. nih.govresearchgate.net These methods often require a directing group within the substrate to achieve high regioselectivity and yield. nih.govresearchgate.net While not a direct route to the target compound, this demonstrates the utility of copper in activating allylic systems for functionalization.

Table 2: Copper-Catalyzed SN2'-Selective Arylation of Allylic Chlorides Data adapted from literature to show the scope of copper-catalyzed allylation. organic-chemistry.org

Entry Arylboronic Ester Allylic Chloride Ligand Yield (%) Regioselectivity (Branched:Linear)
1 4-methoxyphenylboronic acid pinacol (B44631) ester cinnamyl chloride Xantphos 92 >98:2
2 Phenylboronic acid pinacol ester crotyl chloride None 85 >98:2
3 4-acetylphenylboronic acid pinacol ester cinnamyl chloride Xantphos 88 >98:2
Iridium-Catalyzed Asymmetric Allylation

Iridium-catalyzed asymmetric allylic substitution has become an indispensable tool in organic synthesis, known for delivering products with exceptionally high regio- and enantioselectivities. acs.orgnih.gov Unlike palladium, which typically favors attack at the less substituted terminus of the allyl group, iridium catalysts almost exclusively yield the branched, chiral product. acs.org The reaction mechanism involves an iridium-π-allyl intermediate, and the outcome is controlled by chiral ligands such as phosphoramidites or (P,olefin) complexes. acs.orgacs.org

A potential route to the target molecule could involve the reaction of a nucleophilic version of the aromatic ring, such as a Grignard reagent derived from 2-bromo-1-methyl-3-(trifluoromethyl)benzene, with an allylic carbonate or alcohol in the presence of a chiral iridium catalyst. nih.gov This approach is particularly valuable for synthesizing α-chiral alkenes. The utility of these products is demonstrated by their transformation into valuable functional groups like α-aminoesters. acs.org

Table 3: Iridium-Catalyzed Asymmetric Allylation of Silyl (B83357) Enol Ethers Illustrative results based on literature findings for Ir-catalyzed reactions. acs.org

Entry Silyl Enol Ether Allylic Alcohol Ligand Yield (%) ee (%)
1 Silyl enol ether of ethyl pyruvate allyl alcohol (S)-P,olefin 95 98
2 Silyl enol ether of ethyl pyruvate cinnamyl alcohol (S)-P,olefin 93 99
3 Silyl enol ether of 2,3-butanedione allyl alcohol (S)-P,olefin 91 >99
Allylation of Organosilicon Compounds

Organosilicon compounds are stable, readily available, and effective partners in cross-coupling reactions. nih.gov The allylation of aromatic systems using organosilicon reagents, often known as the Hiyama coupling, provides a robust method for C-C bond formation. nih.gov To synthesize this compound, one could react an aryl electrophile, such as 2-iodo-1-methyl-3-(trifluoromethyl)benzene, with allyltrimethylsilane. nih.gov These reactions are typically catalyzed by palladium, but recent advances have shown that Lewis basic salts like cesium fluoride can promote the direct coupling of organotrimethylsilanes with aromatic electrophiles without a transition metal. nih.gov Another related strategy involves the palladium-catalyzed coupling of aryl bromides with sodium allyldimethylsilanolates. organic-chemistry.org

Table 4: Lewis Base-Promoted Allylation of Aromatic Electrophiles Data based on the direct coupling of organosilanes with electrophiles. nih.gov

Entry Electrophile Organosilane Base / Promoter Yield (%)
1 4-cyanopyridine Benzyltrimethylsilane CsF / 18-crown-6 95
2 1,4-dicyanobenzene Benzyltrimethylsilane CsF / 18-crown-6 91
3 4-cyanopyridine Allyltrimethylsilane CsF / 18-crown-6 84

Utilization of Fluorinated Allylic Precursors in Synthesis

An alternative strategy involves using a precursor where the allyl moiety is already functionalized with a trifluoromethyl group. acs.org A powerful method for this is the acid-promoted Friedel-Crafts type reaction of trifluoromethylated allyl alcohols with arenes. acs.org For instance, reacting 1,1,1-trifluorobut-3-en-2-ol (B3055737) with an appropriate arene like o-xylene (B151617) (1,2-dimethylbenzene) under acidic conditions (e.g., FSO₃H) could potentially lead to the target structure. acs.org However, research shows that the outcome is highly dependent on the nucleophilicity of the arene; π-donating polymethylated arenes often lead to the formation of CF₃-indanes via an intramolecular cyclization, whereas less nucleophilic arenes yield the desired linear alkenes. acs.org This highlights a critical consideration for applying this method to the synthesis of the specific target molecule. Other methods include the copper-catalyzed trifluoromethylation of alkenes using reagents like the Togni reagent. organic-chemistry.org

Multi-component and Cascade Reactions Towards the Target Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer remarkable efficiency and atom economy. acs.org The de novo synthesis of the substituted benzene ring of the target compound could be envisioned through such a process. For example, N-heterocyclic carbene (NHC) catalysis has been used to develop three-component reactions that construct highly substituted benzenes from simple starting materials like enals, ketones, and acetylenedicarboxylates. acs.org Transition-metal-free benzannulation reactions have also been developed, reacting ketones, nitro-olefins, and diesters to form polysubstituted benzenes. acs.org Another classic approach is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes, which can assemble a benzene ring with precise control over the substitution pattern. snnu.edu.cn

Cascade reactions, which involve a sequence of intramolecular transformations initiated by a single event, are also powerful for building molecular complexity. nih.gov While a specific cascade for the target molecule is not documented, one could hypothetically design a process where an initial intermolecular reaction is followed by a series of bond formations and cleavages to yield the final aromatic product. rsc.org These strategies are at the cutting edge of synthetic efficiency. nih.gov

Stereoselective Synthesis Considerations in Allyl- and Trifluoromethyl-substituted Systems

Stereoselectivity is a cornerstone of modern chemical synthesis, particularly for producing biologically active molecules. acs.orgbeilstein-journals.org Although this compound is achiral, the synthetic methods discussed are deeply rooted in stereoselective control. The introduction of fluorine or trifluoromethyl groups into organic molecules can profoundly alter their properties, and creating chiral fluorinated compounds is a significant area of research. rsc.orgchimia.ch

Asymmetric catalysis, using palladium or iridium complexes with chiral ligands, is the premier method for controlling stereochemistry during allylation. thieme-connect.denih.gov These reactions can establish new stereocenters with very high levels of enantiomeric excess (ee). rsc.orgnih.gov For instance, the catalytic enantioselective allylation of acyclic ketiminoesters containing a CF₃ group is a known method to produce α-allyl-α-trifluoromethyl amino esters with excellent optical purity. nih.gov This underscores the capability of these catalytic systems to control stereochemistry even in the presence of challenging functional groups like trifluoromethyl.

Furthermore, advanced concepts like the stereoselective formation of the aromatic ring itself can control chirality. snnu.edu.cn Methods such as atroposelective arene-forming aldol (B89426) condensations can create axially chiral biaryls, where rotation around a C-C single bond is hindered. snnu.edu.cn While not directly applicable to the specific target, these considerations are crucial when designing syntheses for more complex, chiral derivatives that might have applications in medicinal chemistry or materials science. acs.orgbeilstein-journals.org The ability to selectively synthesize one enantiomer of a chiral fluorinated compound is often essential, as different enantiomers can have vastly different biological activities. acs.org

Chemical Reactivity and Reaction Mechanisms of 1 Allyl 2 Methyl 3 Trifluoromethyl Benzene

Reactivity at the Aromatic Core

The substitution pattern on the benzene (B151609) ring, with an activating methyl group and a deactivating trifluoromethyl group, creates a complex reactivity landscape for substitution reactions.

Electrophilic aromatic substitution (EAS) on the benzene ring of 1-allyl-2-methyl-3-trifluoromethyl-benzene is governed by the competing directing effects of the methyl and trifluoromethyl substituents.

Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect, -I). vaia.comnih.gov It strongly deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. vaia.comyoutube.comcolumbia.edu This deactivation is most pronounced at the ortho and para positions relative to the -CF₃ group. Consequently, the -CF₃ group is a meta-director, channeling incoming electrophiles to the less deactivated meta position. vaia.comyoutube.comwikipedia.orgchegg.com

Methyl Group (-CH₃): In contrast, the methyl group is an alkyl group that acts as an electron-donating group through an inductive effect (+I) and hyperconjugation. youtube.com It activates the aromatic ring, making it more susceptible to electrophilic attack. youtube.com The methyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.commasterorganicchemistry.com

In this compound, the substituents are positioned at C1 (allyl), C2 (methyl), and C3 (trifluoromethyl). The potential sites for electrophilic attack are C4, C5, and C6.

The methyl group at C2 directs ortho (to C1 and C3, which are already substituted) and para (to C5). It therefore strongly activates the C5 position.

The trifluoromethyl group at C3 directs meta (to C1 and C5). It deactivates the ortho position (C2 and C4) and the para position (C6) most strongly. columbia.edu

The combined influence suggests that electrophilic attack is most likely to occur at the C5 position . This position is activated by the para-directing methyl group and is also the meta position relative to the deactivating trifluoromethyl group, making it the least disfavored site by the -CF₃ group. youtube.com Attack at C4 is disfavored due to being ortho to the strongly deactivating -CF₃ group. Attack at C6 is para to the -CF₃ group and ortho to the allyl group, also a deactivated position.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Activating/Deactivating Directing Effect
-CH₃ (Methyl) Alkyl Group Activating Ortho, Para
-CF₃ (Trifluoromethyl) Perfluoroalkyl Group Strongly Deactivating Meta

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction is generally facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

The trifluoromethyl group is a potent electron-withdrawing substituent that activates an aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to a suitable leaving group. wikipedia.orgnih.gov In the case of this compound, the molecule itself does not possess a conventional leaving group (like a halide) on the aromatic ring. Therefore, it is not primed to undergo SNAr reactions directly.

For SNAr to occur, a derivative of this compound bearing a leaving group, for instance, at the C4 or C6 position, would be required. In such a hypothetical scenario (e.g., 4-chloro-1-allyl-2-methyl-3-trifluoromethyl-benzene), the trifluoromethyl group at the C3 position would be ortho to the leaving group at C4, effectively stabilizing the Meisenheimer intermediate formed upon nucleophilic attack at C4. The reaction generally proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comnih.gov Interestingly, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens because the rate-determining step is the attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com

The aromatic core of this compound can participate in radical reactions. The trifluoromethyl group, in particular, influences this reactivity.

Studies on the reaction of trifluoromethyl radicals (•CF₃) with substituted benzenes have shown that the primary reaction is the addition of the radical to the aromatic ring. rsc.org This process is generally faster than hydrogen abstraction from the ring. rsc.org The introduction of a trifluoromethyl group onto the aromatic ring can also be achieved through radical pathways, for example, using photoredox catalysis, which allows for the direct C-H trifluoromethylation of arenes. princeton.edu This method often targets positions susceptible to radical attack, which can be influenced by the electronic nature of existing substituents.

Furthermore, the trifluoromethyl group itself can undergo radical reactions under specific conditions. For example, using visible light and organocatalysts, trifluoromethylarenes can be converted into difluoroalkyl radicals through a radical anion-based mechanism involving the cleavage of a C-F bond. nih.gov These radical intermediates can then be trapped to form Ar-CF₂R or Ar-CF₂H compounds. nih.gov This demonstrates that the -CF₃ group on this compound is not inert and could be a site of reactivity under radical conditions.

Reactions Involving the Allyl Moiety

The allyl group (–CH₂–CH=CH₂) provides a second major site of reactivity in the molecule, distinct from the aromatic core. Its olefinic double bond is susceptible to a variety of addition reactions, and the allylic position is prone to rearrangements.

The double bond of the allyl group undergoes typical alkene reactions. The proximity of the bulky substituted phenyl ring can influence the regioselectivity and stereoselectivity of these additions.

Hydroboration-Oxidation: This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. masterorganicchemistry.com Treatment of an allylbenzene (B44316) with a borane (B79455) reagent (like BH₃ or 9-BBN) results in the boron atom adding to the terminal, less-hindered carbon (C-3' of the allyl group), and the hydrogen adding to the internal carbon (C-2'). researchgate.netorganic-chemistry.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding the corresponding anti-Markovnikov alcohol. masterorganicchemistry.commasterorganicchemistry.com For this compound, this would produce 3-(2-methyl-3-trifluoromethylphenyl)propan-1-ol.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other epoxidizing agents. nih.govwikipedia.org The reaction involves the transfer of an oxygen atom to the double bond, forming a three-membered oxirane ring. In the case of allylbenzene and its derivatives, this reaction leads to the formation of a 2',3'-epoxide (an oxirane ring on the terminal two carbons of the allyl chain). nih.gov These allylic epoxides are reactive intermediates that can be further transformed. nih.gov

Other Additions: The olefinic bond can also undergo various other addition reactions, including hydrogenation to form the corresponding propyl-substituted benzene, halogenation (with Br₂ or Cl₂), and acid-catalyzed hydration (Markovnikov addition), though the latter can be complicated by rearrangements. Reaction with acetonitrile (B52724) and sulfuric acid has been shown to add an acetamido group across the double bond of allylbenzene. oup.com

Table 2: Common Addition Reactions of the Allyl Group

Reaction Reagents Product Type Regioselectivity

| Hydroboration-Oxidation | 1. BH₃•THF or 9-BBN 2. H₂O₂, NaOH | Primary Alcohol | Anti-Markovnikov | | Epoxidation | m-CPBA or H₂O₂/catalyst | Epoxide | N/A | | Hydrogenation | H₂, Pd/C | Alkane (Propylbenzene derivative) | N/A | | Halogenation | Br₂ or Cl₂ | Dihaloalkane | N/A |

Allylbenzenes can undergo isomerization to form the thermodynamically more stable propenylbenzene isomers, where the double bond is in conjugation with the aromatic ring. wikipedia.org This migration of the double bond is a type of allylic rearrangement. merriam-webster.com

This isomerization can be catalyzed by a variety of reagents:

Base-Catalyzed: Strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), often in a solvent like ethanol (B145695) or DMSO, can promote the isomerization at elevated temperatures. researchgate.net

Acid-Catalyzed: Isomerization can also occur under acidic conditions, for example, using sulfuric acid in an aqueous medium, particularly with microwave heating. mdma.ch

Transition Metal Catalysis: A wide range of transition metal complexes (involving Fe, Ru, Rh, Pd, Pt, Ir) are highly effective catalysts for this transformation, often operating under milder conditions. docksci.com

The isomerization of this compound would lead to a mixture of (E)- and (Z)-1-(2-methyl-3-trifluoromethylphenyl)prop-1-ene. These propenylbenzene derivatives are valuable intermediates in organic synthesis. researchgate.net

Allylic rearrangements can also occur as part of other reaction mechanisms, such as during nucleophilic substitution reactions on allylic halides (SN1' or SN2' pathways), where the nucleophile attacks the end of the double bond, causing a shift in its position. youtube.comwikipedia.org

Benzylic and Allylic C-H Activation and Functionalization

The presence of both benzylic (aromatic C-H) and allylic (C-H adjacent to the C=C double bond) positions in this compound offers multiple sites for C-H activation and subsequent functionalization. These reactions are pivotal for the synthesis of more complex molecules.

Benzylic C-H Activation : The methyl group on the benzene ring is a primary site for benzylic C-H activation. Metallaphotoredox catalysis, for instance, has been shown to facilitate the trifluoromethylation of both primary and secondary benzylic C-H bonds, with primary C-H bonds generally reacting faster. rsc.org In a dual-catalysis system involving a photosensitizer like benzophenone (B1666685) and a nickel catalyst, benzylic radicals can be generated from toluene (B28343) derivatives and subsequently arylated to form diarylmethanes. rsc.org Similarly, the coupling of benzylic C-H bonds with enones can be achieved through photoredox catalysis to produce γ-aryl ketones. rsc.org

Allylic C-H Activation : The allyl group's C-H bonds are also susceptible to activation. Palladium-catalyzed allylic C-H activation is a well-established method for forming new carbon-carbon and carbon-heteroatom bonds. For example, in the presence of a palladium catalyst, the allylic C-H bond can be activated to allow for alkylation, amination, or acetoxylation. dtu.dk Mechanistic studies on para-substituted allylbenzenes have shown that electron-withdrawing groups accelerate the reaction, indicating the buildup of a negative charge in the transition state of the rate-determining step, which is consistent with the abstraction of an allylic proton. dtu.dk Kinetic isotope effect (KIE) studies have confirmed that the C-H bond cleavage is indeed the rate-determining step in these transformations. dtu.dk

Table 1: Representative C-H Activation Reactions Applicable to this compound
PositionReaction TypeCatalyst/ReagentExpected Product TypeReference
Benzylic (Methyl Group)Trifluoromethylation(bpy)Cu(CF3)2 / Photocatalyst1-Allyl-2-(trifluoromethylmethyl)-3-trifluoromethyl-benzene rsc.org
Benzylic (Methyl Group)ArylationBenzophenone / Nickel Catalyst1-Allyl-2-(diarylmethyl)-3-trifluoromethyl-benzene rsc.org
AllylicAlkylationPalladium Catalyst / NucleophileFunctionalized Allyl Side Chain dtu.dk
AllylicAminationPalladium Catalyst / AmineAllylic Amine Derivative dtu.dk

Transformations of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is known for its high stability, but under specific conditions, its C-F bonds can be selectively functionalized, opening pathways to novel fluorinated compounds. tcichemicals.comrsc.org

The selective transformation of a single C-F bond in a trifluoromethyl group is a significant challenge in organic synthesis. tcichemicals.comrsc.org However, recent advancements have demonstrated that this can be achieved, particularly with the assistance of a directing group. For instance, the presence of an ortho-silyl group can facilitate the catalytic thiolation and azidation of a single C-F bond in trifluoromethylarenes. nih.gov This reaction, catalyzed by ytterbium triflate, leads to the formation of difluoromethylenes under mild conditions, preventing further C-F bond cleavage. nih.gov While this compound does not possess a silyl (B83357) group, this principle of ortho-group assistance highlights a potential strategy for its selective C-F functionalization.

The conversion of a trifluoromethyl group to a difluoroalkyl group is a valuable transformation in medicinal chemistry. researchgate.net One approach involves the defluorinative functionalization of trifluoromethylarenes. This can be achieved through the generation of difluorobenzylic radical intermediates, which can then be trapped in alkylation or reduction processes. scispace.com While this has been demonstrated for trifluoromethylaromatics with auxiliary electron-withdrawing groups, advancements are being made to extend this to unactivated systems. scispace.com Another method involves the light-driven C-F bond activation and coupling with strained molecules, such as bicyclo[1.1.1]pentanes (BCP), to directly convert trifluoromethylaromatic C-F bonds into difluoromethyl BCP arenes. researchgate.net

Table 2: Potential Transformations of the Trifluoromethyl Group
TransformationMethodologyKey Intermediates/ReagentsExpected Product TypeReference
Selective C-F Thiolation/Azidationortho-Silyl Group Assisted CatalysisYtterbium Triflate / All-in-one ReagentDifluoromethylthiolated/azidated arene nih.gov
Defluorinative AlkylationReductive C-F ActivationDifluorobenzylic RadicalsDifluoroalkylated arene scispace.com
Defluorinative CouplingPhotocatalytic C-F ActivationN-anionic-based Organic Photocatalyst / BCPDifluoromethyl BCP arene researchgate.net

Intermolecular and Intramolecular Reaction Pathways

The presence of the reactive allyl group allows for both intermolecular and intramolecular reactions, leading to a diverse range of products.

Intermolecular Reactions : The allyl group can participate in various intermolecular reactions. For instance, visible light-induced metal-free trifluoromethylation of vinylcyclopropanes using the Langlois reagent (CF3SO2Na) yields allylic trifluoromethylated derivatives. researchgate.net While this applies to a different substrate, it highlights the potential for radical additions to the allyl double bond. Similarly, the Heck reaction, which couples olefins with aryl halides, is a powerful tool for C-C bond formation and could be applied to the allyl group of a suitably functionalized derivative of this compound. researchgate.net

Intramolecular Reactions : The ortho positioning of the allyl and methyl groups could facilitate intramolecular cyclization reactions. Lewis acid-mediated intramolecular cyclization of ortho-prenylated chalcones, for example, leads to the formation of indane derivatives. nih.govresearchgate.net In a similar vein, treatment of this compound with a suitable Lewis acid could potentially trigger an ene-type reaction or other cyclization pathways to form fused ring systems. Furthermore, visible-light-induced intramolecular radical cyclization has been used to synthesize 2-trifluoromethyl indoles from N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides, demonstrating the utility of radical cyclizations in constructing heterocyclic systems containing a trifluoromethyl group. rsc.org

Mechanistic Elucidation through Advanced Kinetic and Isotopic Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and designing new transformations. Kinetic and isotopic labeling studies are powerful tools for this purpose. pkusz.edu.cnsnnu.edu.cn

Kinetic Studies : Kinetic studies can provide valuable information about the rate-determining step of a reaction. For example, in the dirhodium-catalyzed C-H functionalization of cyclohexane, kinetic studies revealed that the carbene insertion into the C-H bond is the rate-determining step. nih.gov Similar studies on the reactions of this compound could determine whether C-H activation, C-F bond cleavage, or another step is rate-limiting.

Isotopic Studies : The kinetic isotope effect (KIE) is a key tool for determining whether a C-H bond is broken in the rate-determining step of a reaction. pkusz.edu.cn A significant primary KIE (kH/kD > 2) is indicative of C-H bond cleavage in the rate-determining step, as observed in palladium-catalyzed allylic C-H alkylation. dtu.dk In contrast, a KIE close to 1 suggests that C-H bond cleavage occurs after the rate-determining step. snnu.edu.cn Isotopic labeling with deuterium (B1214612) at the benzylic and allylic positions of this compound could thus provide definitive evidence for the timing of C-H bond breaking in various transformations. Furthermore, isotopic labeling can trace the pathways of atoms throughout a reaction, as demonstrated in mechanistic studies of OCF3 migration. nih.gov

Catalysis in the Synthesis and Transformation of 1 Allyl 2 Methyl 3 Trifluoromethyl Benzene

Transition Metal Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metal catalysis provides a powerful toolkit for manipulating complex organic molecules. For structures like 1-allyl-2-methyl-3-trifluoromethyl-benzene, these methods are indispensable for both its construction and further derivatization, facilitating the formation of crucial carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its efficacy in forming C-C bonds. The synthesis of trifluoromethylated allylarenes can be achieved through palladium-catalyzed cross-coupling reactions. For instance, the allylation of a pre-functionalized 2-methyl-3-trifluoromethyl-phenyl precursor with an allylating agent is a standard approach. More advanced palladium-catalyzed methods focus on the direct C-H activation and functionalization, offering a more atom-economical route. researchgate.netacs.org The first palladium-catalyzed asymmetric allylic trifluoromethylation has been developed, highlighting the unique role of bidentate diamidophosphite ligands in enabling such challenging transformations. nih.gov This method utilizes allyl fluorides as superior precursors for generating π-allyl complexes, leading to trifluoromethylated products with high selectivity. nih.gov

A distinct application of palladium catalysis in fluorocarbon chemistry is the transfer of difluorocarbene (:CF₂). While not a direct route to the allyl group, it is a key method for installing fluorinated methyl groups. acs.orgcas.cnnih.gov In these reactions, a palladium catalyst facilitates the coupling of a difluorocarbene precursor, such as Ph₃P⁺CF₂CO₂⁻ (PDFA) or even the industrial chemical chlorodifluoromethane (B1668795) (ClCF₂H), with arylboronic acids or aryl halides. acs.orgnih.gov Mechanistic studies suggest the involvement of a palladium difluorocarbene complex ([Pd]=CF₂) as a key intermediate. acs.orgchinesechemsoc.orgresearchgate.net This intermediate can then transfer the CF₂ unit to the aromatic substrate. acs.orgresearchgate.net While often used for difluoromethylation, this chemistry underscores the versatility of palladium in C-F bond manipulation. nih.gov An excited-state palladium catalysis strategy has also been reported for the selective defluoroarylation of trifluoromethylarenes with arylboronic acids, showcasing a novel approach to functionalize the CF₃ group itself. acs.org

Table 1: Examples of Palladium-Catalyzed Transformations

Catalyst / Reagent Substrate Type Product Type Key Features Ref
Pd(OAc)₂ / Bidentate Ligand Allyl Fluoride (B91410) / TMSCF₃ Chiral Trifluoromethylated Alkane First Pd-catalyzed asymmetric allylic trifluoromethylation. nih.gov
Pd(OAc)₂ / PhCOCl 2-Arylpyridine ortho-SCF₃ Substituted Arene Highly selective C-H trifluoromethylthiolation. researchgate.net
Pd(dba)₂ / PDFA Arylboronic Acid (Difluoromethyl)arene Efficient transfer of difluorocarbene from a stable reagent. acs.org
Pd(0) / ClCF₂H Aryl Halide / Proton Source Difluoromethylated Arene Uses low-cost industrial chemical as CF₂ precursor. nih.gov

Copper catalysis offers a cost-effective and powerful alternative for synthesizing and functionalizing fluorinated compounds. An innovative three-component copper-mediated reaction allows for the vicinal trifluoromethylation-allylation of arynes, providing a direct route to structurally diverse trifluoromethylated allylarenes in a single step. nih.govacs.org This method generates the active [CuCF₃] reagent from fluoroform, an inexpensive industrial byproduct. nih.gov

Copper catalysts are also effective in direct C-H trifluoromethylation of C(sp³)–H bonds, which is particularly relevant for modifying allylic positions. nih.govresearchgate.net These reactions often proceed under radical mechanisms, where a copper catalyst mediates the generation of a CF₃ radical from reagents like Togni's reagent. nih.gov Furthermore, copper-catalyzed nucleophilic trifluoromethylation of allylic halides introduces the CF₃ group with high regioselectivity at the carbon atom that was bonded to the halogen. nih.gov

In addition to trifluoromethylation, copper catalysis is pivotal for fluorination reactions. A notable method involves the fluorination of internal allylic bromides and chlorides using Et₃N·3HF as the fluorine source. nih.govresearchgate.net These reactions often require a directing functional group within the substrate to achieve high regioselectivity, proceeding through a proposed allyl-Cu(III) complex. researchgate.net

Table 2: Copper-Mediated Transformations for Allylarenes

Catalyst / Reagent Substrate Type Transformation Key Features Ref
CuI / Ligand Aryne / Allyl Silane / Fluoroform Trifluoromethylation-allylation One-step synthesis of trifluoromethylated allylarenes. nih.govacs.org
CuBr / Ligand Internal Allylic Bromide/Chloride Fluorination Regioselective synthesis of secondary allylic fluorides. nih.govresearchgate.net
CuI / Phenanthroline Allylic Halide / TMSCF₃ Trifluoromethylation Nucleophilic trifluoromethylation with complete regioselectivity. nih.gov

Cobalt and iridium catalysts provide unique reactivity for transforming allylic systems. Cobalt complexes are particularly effective for the isomerization of alkenes. researchgate.netacs.orgacs.org This process can be used to shift the position of the double bond within an allyl group, for example, converting a terminal alkene into a thermodynamically more stable internal alkene. researchgate.netacs.org Such isomerizations are typically atom-economical and can proceed with high stereoselectivity. researchgate.netfigshare.comorganic-chemistry.org Mechanistic studies suggest that these transformations often occur via a cobalt-hydride species that undergoes alkene insertion followed by β-hydride elimination. figshare.comorganic-chemistry.org

Iridium catalysts are preeminent in the field of allylic functionalization, especially for fluorination. organic-chemistry.org A significant breakthrough is the iridium-catalyzed allylic fluorination of trichloroacetimidates using Et₃N·3HF as a mild fluoride source. organic-chemistry.orgnih.gov This reaction proceeds at room temperature, is tolerant of numerous functional groups, and provides branched allylic fluorides with excellent regioselectivity. organic-chemistry.org The use of trichloroacetimidates as leaving groups is crucial for the reaction's success. organic-chemistry.org This methodology has also been extended to the rapid incorporation of radioactive ¹⁸F for applications in positron emission tomography (PET) imaging. organic-chemistry.org

Table 3: Cobalt and Iridium Catalysis on Allylic Systems

Catalyst Substrate Type Transformation Key Features Ref
L·CoCl₂ / NaBHEt₃ Conjugated Diene Migration Isomerization Atom-economical, high E,E stereoselectivity. organic-chemistry.org
Cobalt Complex / Ligand 1,1-Disubstituted Alkene Isomerization Forms (E)-trisubstituted alkenes with benzylic selectivity. researchgate.net
[Ir(COD)Cl]₂ / Ligand Allylic Trichloroacetimidate Fluorination High regioselectivity for branched allylic fluorides at room temp. organic-chemistry.org

Ruthenium catalysts have emerged as powerful tools for C-H activation and functionalization, including the introduction of trifluoromethyl groups. While direct trifluoromethylation of an unactivated arene C-H bond is challenging, ruthenium catalysis can achieve ortho-C-H hydroxyfluoroalkylation of arenes using readily available fluorinated alcohols. bohrium.com This provides a route to α-aryl-α-trifluoromethyl alcohols. bohrium.com

More relevant to the allyl moiety, ruthenium catalysts can perform allylation reactions. For instance, pyridyl-directed C-H allylation of arenes with allylic amines has been developed using a [Ru(p-cymene)Cl₂]₂ catalyst. rsc.org Although this builds the allyl-arene bond rather than transforming it, it showcases the capability of ruthenium in this area. Ruthenium has also been used in C-H arylation of fluoroarenes. nih.gov An efficient ruthenium-catalyzed regioselective allylic trifluoromethylthiolation of allylic carbonates has also been developed, yielding linear allylic trifluoromethyl thioethers. nih.gov The development of air- and moisture-stable ruthenium catalysts enhances the practicality of these transformations, allowing for high reactivity under milder conditions. youtube.com

Table 4: Ruthenium-Catalyzed Transformations

Catalyst Substrate Type Transformation Key Features Ref
[Ru(p-cymene)Cl₂]₂ Arene with Pyridyl Group / Allylic Amine C-H Allylation Directed C-H functionalization to form allyl-arene bond. rsc.org
[Ru(p-cymene)Cl₂]₂ Allylic Carbonate / AgSCF₃ Allylic Trifluoromethylthiolation Regioselective formation of linear allylic trifluoromethyl thioethers. nih.gov
Ru(II) Complex / TEMPO Arene / Fluorinated Alcohol ortho-C-H Hydroxyfluoroalkylation Introduction of hydroxyfluoroalkyl groups into arenes. bohrium.com

Organocatalysis in Stereoselective Transformations

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has become a major pillar of asymmetric synthesis. youtube.comyoutube.com For allylic systems like this compound, organocatalysis offers powerful strategies for introducing chirality. The 2021 Nobel Prize in Chemistry, awarded to Benjamin List and David MacMillan, highlighted the power of aminocatalysis, a subset of organocatalysis. youtube.com

This approach often involves the formation of transient iminium or enamine intermediates from the reaction of a substrate with a chiral amine catalyst (e.g., a derivative of the amino acid proline). youtube.comyoutube.comyoutube.com These intermediates can then react with various electrophiles or nucleophiles in a highly controlled, stereoselective manner. For example, a chiral imidazolidinone catalyst can activate an α,β-unsaturated aldehyde towards a stereoselective Diels-Alder reaction by forming a chiral iminium ion, which lowers the LUMO of the dienophile. youtube.com While direct examples on the target molecule are scarce, the principles of organocatalysis are broadly applicable to the stereoselective functionalization of the allyl group, such as through epoxidation, conjugate additions, or cycloadditions.

Table 5: Principles of Organocatalysis in Stereoselective Reactions

Catalyst Type Intermediate Typical Reaction Outcome Ref
Chiral Secondary Amine (e.g., Proline) Enamine Aldol (B89426) Addition Enantioselective C-C bond formation. youtube.com
Chiral Imidazolidinone (MacMillan Catalyst) Iminium Ion Diels-Alder, Friedel-Crafts Alkylation Enantioselective cycloadditions and alkylations. youtube.com
Chiral Phosphine Ylide Annulation Reactions Construction of cyclic systems. nih.gov

Lewis Acid Catalysis and Activation Strategies

Lewis acid catalysis plays a crucial role in activating substrates towards nucleophilic attack or bond cleavage. bohrium.comjst.go.jp In the context of this compound, Lewis acids can interact with either the fluorine atoms of the trifluoromethyl group or the π-system of the allyl group.

The activation of strong C-F bonds is a significant challenge in organic chemistry. Strong Lewis acids, particularly those with high fluoride affinity like silylium (B1239981) ions (R₃Si⁺) or boranes such as B(C₆F₅)₃, can coordinate to a fluorine atom of a CF₃ group. researchgate.netacs.org This coordination polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack or facilitating fluoride abstraction. researchgate.netacs.orgnih.gov This strategy can enable the selective transformation of one C-F bond in a CF₃ group, a process known as monoselective C–F bond activation. nih.gov This opens pathways for hydrodefluorination, substitution, or coupling reactions at the trifluoromethyl site. bohrium.comnih.gov

Alternatively, Lewis acids can activate the allyl group. Coordination of a Lewis acid to an allylic leaving group (e.g., an alcohol or ether) can facilitate its departure and the formation of an allylic cation, which can then be intercepted by a nucleophile. In a dual catalytic system, a Lewis acid can work in concert with a transition metal catalyst. For example, a Lewis acid can activate an allylic alcohol, making it a competent electrophile for a cross-coupling reaction with an aryl nickel intermediate. nih.govnih.gov

Table 6: Lewis Acid Activation Strategies

Lewis Acid Substrate Moiety Activated Transformation Mechanism Ref
B(C₆F₅)₃ / Et₃SiH C(sp³)-F in ArCF₃ Hydrodefluorination Fluoride abstraction by silylium ion generated in situ. acs.org
Strong Silicon Lewis Acids (e.g., Silylium ions) C(sp³)-F C-F Bond Activation Direct fluoride abstraction due to high fluoride affinity. researchgate.netacs.org
FeCl₃ / Ph₂Se (Dual System) N-Trifluoromethylthiosaccharin Arene Trifluoromethylthiolation Lewis acid activates the reagent, Lewis base facilitates transfer. nih.govnih.gov

Photoredox Catalysis for Radical Trifluoromethylation and Functionalization

Visible-light photoredox catalysis has emerged as a powerful and versatile strategy for the formation of carbon-carbon and carbon-heteroatom bonds under mild reaction conditions. This approach is particularly relevant for the introduction of trifluoromethyl (CF₃) groups and other functionalities into organic molecules, such as this compound. The generation of highly reactive radical intermediates from stable precursors via single-electron transfer (SET) processes, initiated by the absorption of visible light, allows for transformations that are often challenging to achieve through traditional thermal methods.

The core principle of photoredox catalysis involves a photocatalyst (PC) that, upon excitation by visible light, can act as either a potent oxidant or reductant. nih.gov In the context of trifluoromethylation, the excited photocatalyst (*PC) typically initiates a radical cascade by interacting with a suitable trifluoromethyl source.

A general mechanism for the photoredox-catalyzed radical trifluoromethylation of an allylbenzene (B44316), such as this compound, begins with the generation of the trifluoromethyl radical (•CF₃). This is commonly achieved through the reductive cleavage of an electrophilic CF₃-donating reagent, like Togni's or Umemoto's reagents, by the excited photocatalyst. beilstein-journals.orgnih.gov For instance, an excited ruthenium(II) polypyridyl complex, *[Ru(bpy)₃]²⁺, can reduce the CF₃ source in a single-electron transfer event. beilstein-journals.org

The resulting •CF₃ radical then adds to the terminal carbon of the allyl group of the substrate. This addition is regioselective, forming a more stable benzylic radical intermediate. beilstein-journals.org This intermediate can then undergo further reactions, most commonly oxidation by the oxidized photocatalyst ([Ru(bpy)₃]³⁺) to form a carbocation, which is then quenched by a nucleophile or undergoes elimination to yield the final functionalized product. beilstein-journals.org

The substitution pattern on the aromatic ring of this compound, featuring both an electron-donating methyl group and an electron-withdrawing trifluoromethyl group, can influence the electronic properties of the allyl moiety and the stability of the radical intermediates, thereby affecting reaction efficiency and selectivity. Research on substituted styrenes has shown that electronic effects of substituents on the benzene (B151609) ring can significantly impact reaction outcomes. beilstein-journals.org

Research Findings

While specific studies on the photoredox-catalyzed functionalization of this compound are not extensively documented, a wealth of research on analogous systems provides a strong basis for predicting its reactivity. Studies on the direct C-H trifluoromethylation of substituted alkenes have demonstrated the feasibility of introducing a CF₃ group onto the double bond. beilstein-journals.org For example, the trifluoromethylation of 1,1-disubstituted and trisubstituted aryl alkenes using Umemoto's reagent and a ruthenium photocatalyst proceeds efficiently under visible light. beilstein-journals.org

Furthermore, photoredox catalysis has been successfully applied to the trifluoromethylation of allylsilanes, yielding allylic secondary CF₃ products. nih.gov These methods utilize catalysts like Ru(bpy)₃Cl₂·6H₂O with Togni or Umemoto reagents as the CF₃ source. nih.gov The principles from these reactions are directly applicable to the functionalization of the allyl group in this compound.

In addition to trifluoromethylation, photoredox catalysis enables a variety of other functionalizations. For instance, oxytrifluoromethylation of aryl-substituted allenes has been developed to stereoselectively synthesize 2-CF₃-allyl acetates. rsc.org This highlights the potential for multi-component reactions where the allyl group of this compound could be simultaneously trifluoromethylated and functionalized with another group.

The following tables present data from studies on substrates similar to this compound, illustrating the general conditions and outcomes that could be expected.

Table 1: Photocatalytic Trifluoromethylation of Representative Alkenes

This table showcases the typical reaction conditions and yields for the photoredox-catalyzed trifluoromethylation of various substituted alkenes, which serve as models for the reactivity of the allyl group in this compound. The data is based on findings from studies on direct C-H trifluoromethylation of alkenes. beilstein-journals.org

SubstratePhotocatalystCF₃ SourceSolventYield (%)
1,1-DiphenyletheneRu(bpy)₃₂Umemoto's ReagentCH₃CN85
1-(4-Methoxyphenyl)-1-phenyletheneRu(bpy)₃₂Umemoto's ReagentCH₃CN88
1-(4-Chlorophenyl)-1-phenyletheneRu(bpy)₃₂Umemoto's ReagentCH₃CN82
AnetholeRu(bpy)₃₂Umemoto's ReagentCH₃CN65 (E/Z mixture)

Data is illustrative and compiled from representative literature on similar substrates. beilstein-journals.org

Table 2: Catalyst and Reagent Influence on Allylic Trifluoromethylation

This table provides an overview of different photocatalysts and trifluoromethylating agents used in the functionalization of allylic systems, which would be pertinent for the transformation of this compound.

PhotocatalystCF₃ SourceSubstrate TypeKey Feature
[Ru(bpy)₃]Cl₂·6H₂OTogni ReagentAllylsilanesAccess to allylic secondary CF₃ products nih.gov
fac-Ir(ppy)₃Umemoto's ReagentAlkenesHigh efficiency for C-H trifluoromethylation beilstein-journals.org
Organic Dyes (e.g., Eosin Y)CF₃IAlkenes/ArenesMetal-free alternative
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆Triflyl ChlorideArenes/HeteroarenesDirect C-H trifluoromethylation of electron-rich systems nih.govacs.org

This table summarizes common catalyst-reagent pairings and their applications in reactions relevant to the target compound.

The functionalization of the benzene ring itself via photoredox-catalyzed C-H activation is also a plausible transformation. nih.govacs.org Research has shown that electron-rich arenes can undergo direct trifluoromethylation using triflyl chloride as the radical precursor and a suitable photoredox catalyst. nih.govacs.org The electronic nature of this compound, with both donating and withdrawing groups, would likely direct such a functionalization to a specific position on the aromatic ring, although this would compete with the more reactive allyl group.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-Allyl-2-methyl-3-trifluoromethyl-benzene, a combination of 1H, 13C, and 19F NMR would provide a complete picture of its atomic connectivity and electronic environment.

1H and 13C NMR for Comprehensive Structural Assignment and Dynamic Processes

1H (Proton) and 13C (Carbon-13) NMR are fundamental techniques for characterizing organic molecules.

1H NMR Spectroscopy : The 1H NMR spectrum would confirm the presence of all proton-bearing groups. The aromatic region would display signals for the three adjacent protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns (doublets, triplets of doublets) would be dictated by their positions relative to the electron-withdrawing trifluoromethyl group and the electron-donating methyl and allyl groups. The allyl group would exhibit a characteristic set of signals: a complex multiplet for the internal vinyl proton, two distinct signals for the terminal vinyl protons, and a doublet for the methylene (B1212753) (CH2) protons adjacent to the aromatic ring. The methyl group would appear as a singlet in the upfield region.

13C NMR Spectroscopy : The 13C NMR spectrum would show distinct signals for each of the 11 unique carbon atoms in the molecule. The carbon of the trifluoromethyl group would be identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The aromatic carbons would appear in the typical downfield region (approx. 120-145 ppm), with their exact shifts influenced by the attached substituents. The allyl and methyl carbons would be found at the upfield end of the spectrum.

Although specific experimental data for this compound is not available, the table below provides a hypothetical summary of the expected signals based on known substituent effects in similar structures.

1H NMR (Predicted) 13C NMR (Predicted)
Chemical Shift (ppm) Assignment
~7.2-7.5Aromatic-H
~5.9-6.1Allyl-CH=
~5.0-5.2Allyl =CH2
~3.4Allyl Ar-CH2-
~2.3Methyl -CH3

19F NMR for Fluorine Environment Analysis and Reaction Monitoring

19F NMR is exceptionally sensitive for analyzing fluorine-containing compounds. biophysics.org The trifluoromethyl (CF3) group is an excellent probe due to the high natural abundance and sensitivity of the 19F nucleus. biophysics.org The 19F NMR spectrum of this compound would show a single sharp signal (a singlet), as all three fluorine atoms are chemically equivalent. The chemical shift of this signal, typically referenced to a standard like CFCl3, provides information about the electronic environment of the CF3 group. colorado.edu Its position would be influenced by the electronic effects of the adjacent methyl and allyl groups on the benzene ring. This technique is also highly effective for monitoring reactions involving the synthesis or modification of the molecule, as any change to the structure would likely alter the chemical shift of the 19F signal.

Multi-dimensional NMR Techniques for Complex Structural Insights

While direct spectral data is unavailable, multi-dimensional NMR techniques would be indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy) : Would establish proton-proton (1H-1H) coupling relationships, for instance, connecting the signals of the adjacent protons on the aromatic ring and within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence) : Would correlate directly bonded proton and carbon atoms, definitively linking each proton signal to its corresponding carbon signal (e.g., assigning the aromatic C-H pairs).

HMBC (Heteronuclear Multiple Bond Correlation) : Would show correlations between protons and carbons over two to three bonds, which is crucial for piecing together the full molecular structure. For example, it would show correlations from the methyl protons to the adjacent aromatic carbons and from the allyl methylene protons to the aromatic ring, confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would feature several characteristic absorption bands.

No experimentally recorded IR spectrum for this specific compound is publicly available. However, the expected absorption regions are well-established based on the analysis of similar molecules.

Vibrational Mode Expected Wavenumber (cm-1) Notes
Aromatic C-H Stretch3000-3100Indicates the presence of protons on the benzene ring.
Alkyl C-H Stretch2850-3000From the methyl and allyl CH2 groups. spectroscopyonline.com
C=C Stretch (Aromatic)1450-1600Multiple bands are expected, characteristic of the benzene ring. spectroscopyonline.com
C=C Stretch (Allyl)~1640Characteristic of the non-conjugated double bond in the allyl group.
C-F Stretch1100-1350Strong, characteristic bands for the trifluoromethyl group.
C-H Bending (Out-of-plane)700-900The pattern of these bands can sometimes help determine the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Studies

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure. In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be observed at m/z corresponding to its molecular weight (200.21 g/mol ).

The fragmentation pattern would be a key identifier. Expected fragmentation pathways would include:

Loss of a methyl radical ([M-15]+).

Loss of the trifluoromethyl group ([M-69]+).

Rearrangement and cleavage of the allyl group, potentially leading to a stable tropylium-like cation.

While a specific mass spectrum for this compound is not published, analysis of related structures like m-trifluoromethylbenzyl chloride shows characteristic fragmentation patterns that help in structural identification. nist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. To perform this analysis, a suitable single crystal of this compound would be required.

As of now, there are no published crystal structures for this compound in crystallographic databases. If a structure were determined, it would precisely reveal:

The planarity of the benzene ring.

The exact bond lengths of the C-C bonds in the ring and the C-C, C-H, and C-F bonds of the substituents.

The bond angles between the substituents and the aromatic ring.

The conformation of the allyl group relative to the plane of the benzene ring.

Intermolecular interactions (packing forces) in the crystal lattice.

This information is invaluable for understanding the steric and electronic properties of the molecule in detail.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Electronic Structure

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for the detection and characterization of species with one or more unpaired electrons, such as free radicals. bruker.com This method is analogous to Nuclear Magnetic Resonance (NMR) spectroscopy but probes the magnetic properties of unpaired electrons instead of atomic nuclei. bruker.comyoutube.com In the context of reactions involving this compound, EPR spectroscopy would be crucial for identifying and understanding the structure of any radical intermediates that may form.

Radical intermediates can be generated through various mechanisms, including single-electron transfer (SET) processes or homolytic bond cleavage initiated by heat or light. nih.govacs.org For instance, a reaction involving the allylic group of this compound could proceed via a radical pathway. EPR spectroscopy can directly observe these transient radical species, providing critical evidence for such a mechanism. acs.org

The key parameters obtained from an EPR spectrum are the g-factor, hyperfine coupling constants, and signal intensity, which together offer a detailed picture of the radical's electronic structure and environment.

g-Factor: The g-factor is a dimensionless quantity that is characteristic of the radical. It is influenced by the electronic environment, including the presence of atoms with strong spin-orbit coupling. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). Deviations from this value can provide structural information. For example, the presence of the trifluoromethyl group could slightly alter the g-factor of a radical centered on the benzene ring.

Hyperfine Coupling: This phenomenon arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹⁹F). The resulting splitting of the EPR signal into multiple lines reveals the number and type of interacting nuclei and their distance from the unpaired electron. In a hypothetical radical cation of this compound, hyperfine coupling to the protons of the methyl and allyl groups, as well as to the fluorine nuclei of the trifluoromethyl group, would provide a unique fingerprint, allowing for its definitive identification. nih.gov

Signal Intensity: The integrated intensity of the EPR signal is directly proportional to the concentration of the paramagnetic species, enabling the study of radical reaction kinetics.

To illustrate the potential application, consider a hypothetical SET reaction where an electron is removed from this compound to form a radical cation. EPR spectroscopy would be used to characterize this intermediate. The expected g-factor would be in the range typical for aromatic radicals, and the hyperfine structure would be complex, showing couplings to the various protons and fluorine atoms in the molecule.

Table 1: Illustrative EPR Hyperfine Coupling Constants for a Hypothetical Aromatic Radical

This table presents hypothetical hyperfine coupling constants (in Gauss) that could be observed for a radical intermediate derived from a substituted benzene, illustrating how EPR data can map the spin distribution across a molecule.

Interacting NucleiNumber of NucleiHypothetical Hyperfine Coupling Constant (a)
¹H (methyl group)34.5 G
¹H (allyl group, CH₂)28.2 G
¹H (allyl group, CH)13.1 G
¹⁹F (CF₃ group)36.8 G
¹H (aromatic ring)31.5 - 2.5 G

Note: This data is illustrative and not based on experimental results for this compound.

Mössbauer Spectroscopy for Metal-Containing Catalytic Intermediates

Mössbauer spectroscopy is a highly sensitive nuclear technique based on the resonant absorption and emission of gamma rays by atomic nuclei in a solid state. youtube.com It is particularly powerful for studying elements such as iron (specifically the ⁵⁷Fe isotope), tin, and antimony. acs.orgdigitellinc.com In the context of synthesizing or modifying this compound, many reactions rely on transition metal catalysts, frequently containing iron. mdpi.com Mössbauer spectroscopy is an unparalleled tool for probing the iron centers in such catalysts, providing detailed information about their oxidation state, coordination environment, and magnetic properties during the course of a reaction. acs.orgdigitellinc.com

For example, if an iron-based catalyst were used for a cross-coupling or hydrogenation reaction involving the allyl group of this compound, Mössbauer spectroscopy could be used to monitor the catalyst's state. By freezing the reaction at different stages and acquiring Mössbauer spectra, one can identify and characterize various catalytic intermediates. mdpi.com

The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine splitting.

Isomer Shift (δ): This parameter is sensitive to the electron density at the nucleus and is therefore directly related to the oxidation state of the iron atom. For instance, high-spin Fe(II) and Fe(III) species have distinct and well-established ranges of isomer shifts. acs.org

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric local electric field gradient. It provides information about the symmetry of the coordination environment around the iron nucleus. A non-zero quadrupole splitting indicates a distorted or non-cubic coordination geometry. youtube.com

Magnetic Hyperfine Splitting: In the presence of a magnetic field at the nucleus (as in magnetically ordered materials like α-Fe or in some paramagnetic high-spin iron complexes), the Mössbauer spectrum splits into a characteristic six-line pattern. The magnitude of this splitting is proportional to the magnetic field and can help identify the magnetic state of the iron center. mdpi.com

Table 2: Representative Mössbauer Parameters for Iron Species in Catalysis

This table provides typical Mössbauer parameters for different iron species that could be involved as catalytic intermediates, demonstrating how the technique distinguishes between various chemical states of iron. acs.org

Iron SpeciesOxidation StateIsomer Shift (δ) [mm/s]Quadrupole Splitting (ΔE_Q) [mm/s]
High-Spin Fe(II)+20.6 - 1.71.5 - 3.5
Low-Spin Fe(II)+2-0.1 - 0.70 - 1.0
High-Spin Fe(III)+30.1 - 0.60 - 0.8
Low-Spin Fe(III)+3-0.1 - 0.40.5 - 2.5
α-Fe (metallic)00.00.0

Note: These values are typical ranges and can vary with the specific coordination environment. The isomer shift is relative to α-Fe at room temperature.

By combining these parameters, researchers can construct a detailed model of the catalyst's active site and how it interacts with substrates like this compound, thereby elucidating the catalytic cycle at a molecular level. acs.orgmdpi.com

Computational Chemistry and Theoretical Investigations of 1 Allyl 2 Methyl 3 Trifluoromethyl Benzene

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and other properties.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like 1-allyl-2-methyl-3-trifluoromethyl-benzene, the allyl group can rotate and adopt various conformations. MD simulations would model the movements of each atom by solving Newton's equations of motion, providing a detailed picture of the molecule's conformational landscape and the relative stability of different conformers. Such simulations are crucial for understanding how the molecule behaves in different environments, like in solution.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining and predicting chemical reactivity. nih.govresearchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of the HOMO are associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity).

For this compound, an FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The locations of these orbitals on the molecule would predict the most likely sites for electrophilic and nucleophilic attack. For instance, studies on substituted benzenes have used the LUMO energy to develop quantitative structure-activity relationship (QSAR) models.

Quantum Chemical Calculations of Molecular Reaction Processes

This area encompasses a broad range of calculations aimed at understanding the detailed mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in reactions like oxidation or substitution. These calculations provide step-by-step energetic and structural details of the reaction mechanism. For example, quantum mechanical calculations on other allylbenzenes have been used to study their genotoxicity by evaluating the relative stability of carbonium ion intermediates. nih.gov Such an approach could theoretically be applied to assess the potential biological activity of this compound.

No Publicly Available Research on Isotope Fractionation Factor Calculations for this compound

A comprehensive search of scientific databases and scholarly articles has revealed a lack of publicly available research specifically detailing the computational chemistry and theoretical investigations into isotope fractionation factor calculations for the compound this compound.

While the principles of using isotope fractionation factors to gain mechanistic insights into chemical reactions are well-established, their specific application to this compound has not been documented in accessible literature. Computational chemistry serves as a powerful tool for predicting and understanding reaction mechanisms, including the calculation of kinetic isotope effects and corresponding fractionation factors. These calculations can elucidate the transition state structures and rate-determining steps of a reaction.

However, without dedicated studies on this particular substituted benzene (B151609) derivative, it is not possible to generate a detailed and scientifically accurate article on this topic. The necessary experimental or theoretical data, including calculated isotope fractionation factors and their interpretation for mechanistic insights, is not present in the current body of scientific literature.

Therefore, the specific content requested for the section "," subsection "6.5. Isotope Fractionation Factor Calculations for Mechanistic Insights," cannot be provided at this time.

Synthetic Applications and Advanced Material Precursors

Utilization as a Building Block in Complex Organic Synthesis

The allyl group is a key functional handle that allows for a multitude of transformations, making the parent compound a versatile starting point for the synthesis of more complex molecules. The presence of both the allyl and trifluoromethyl groups offers opportunities for sequential or orthogonal functionalization.

Key potential reactions involving the allyl group include:

Oxidative Cleavage: The double bond of the allyl group can be cleaved to form an aldehyde or a carboxylic acid, providing an entry point for further synthetic modifications.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can lead to the formation of aldehydes, which are valuable intermediates in the synthesis of various organic compounds.

Heck Coupling: As a coupling partner, the allyl group can react with aryl or vinyl halides to form new carbon-carbon bonds, enabling the construction of complex molecular frameworks.

Epoxidation: The formation of an epoxide from the allyl group creates a reactive three-membered ring that can be opened by various nucleophiles to introduce new functional groups.

The trifluoromethyl group significantly influences the electronic properties of the benzene (B151609) ring, which can direct the regioselectivity of electrophilic aromatic substitution reactions, although its deactivating nature must be considered.

Derivatization for Novel Fluorinated Architectures

The introduction of fluorine-containing moieties, such as the trifluoromethyl group, into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance properties like metabolic stability, lipophilicity, and binding affinity. acs.org The derivatization of 1-allyl-2-methyl-3-trifluoromethyl-benzene could lead to the creation of novel fluorinated compounds with tailored properties.

Methods for derivatization could focus on modifications of both the allyl group and the aromatic ring. For instance, the allyl group could be isomerized to a propenyl group, which can then undergo further reactions. Additionally, the aromatic ring could be further functionalized through reactions such as nitration or halogenation, guided by the existing substituents. The development of shelf-stable electrophilic trifluoromethylating reagents has significantly advanced the synthesis of such compounds. beilstein-journals.org

Role in the Synthesis of Fluorinated Polymers or Macromolecules

While no specific instances of this compound being used in polymer synthesis are documented, its structure suggests potential as a monomer or a comonomer in the production of fluorinated polymers. The allyl group can participate in various polymerization reactions, including:

Free Radical Polymerization: The double bond of the allyl group could potentially undergo polymerization, although allylic monomers are often less reactive than styrenic or acrylic monomers.

Metathesis Polymerization: Ring-opening metathesis polymerization (ROMP) of a cyclic derivative of this compound or acyclic diene metathesis (ADMET) polymerization could be viable routes to fluorinated polymers.

The incorporation of the trifluoromethyl group into the polymer backbone would be expected to impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

Precursor for Advanced Functional Materials

The unique combination of functional groups in this compound makes it a candidate as a precursor for advanced functional materials. The trifluoromethyl group is a key feature in many materials used in electronics and optics due to its influence on the electronic and physical properties of the molecule.

Potential applications as a material precursor include:

Liquid Crystals: The rigid aromatic core combined with the flexible allyl group and the polar trifluoromethyl group could be a structural motif in the design of new liquid crystalline materials.

Organic Light-Emitting Diodes (OLEDs): Fluorinated organic molecules are often used in the emissive and charge-transport layers of OLEDs to improve device efficiency and stability.

Functional Surfaces: Polymers or self-assembled monolayers derived from this compound could create surfaces with low friction, and both hydrophobic and oleophobic properties.

Further research into the reactivity and properties of this compound is necessary to fully realize its potential in these advanced applications. The development of straightforward synthetic routes to related compounds, such as 2-methyl-3-trifluoromethyl-aniline, from inexpensive starting materials highlights the feasibility of accessing such tailored building blocks for various scientific endeavors. dcu.ie

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 1-Allyl-2-methyl-3-trifluoromethyl-benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via radical addition reactions using allyl precursors and trifluoromethylated aromatic intermediates. For example, manganese(III) acetate is often employed as a catalyst to mediate the addition of 1,3-dicarbonyl compounds to alkenes, a method adapted from trifluoromethylated dihydrofuran synthesis . Optimization of solvent polarity (e.g., acetonitrile vs. DMF) and temperature (60–80°C) is critical to minimize side reactions like polymerization of the allyl group.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is essential to confirm the presence and position of the trifluoromethyl group, with typical shifts between -60 to -70 ppm .
  • GC-MS/MS : Used to verify molecular weight (e.g., M+ peak at m/z 228) and detect impurities from incomplete allylation or trifluoromethylation steps.
  • X-ray crystallography : Resolves steric effects caused by the allyl and methyl groups adjacent to the aromatic ring, as seen in analogous brominated derivatives .

Q. How does the trifluoromethyl group influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The strong electron-withdrawing effect of the -CF3_3 group deactivates the benzene ring, directing electrophiles to the para position relative to itself. Competitive reactivity at the allyl group (e.g., hydrohalogenation) can occur under acidic conditions, requiring controlled stoichiometry and low temperatures to favor aromatic substitution .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic efficiency when using transition-metal vs. radical-based approaches for functionalization?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd) often struggle with steric hindrance from the allyl and methyl groups, leading to low turnover. In contrast, radical-initiated pathways (e.g., using Mn(OAc)3_3) bypass steric limitations but may generate regioisomers. Computational DFT studies can model transition states to rationalize these discrepancies, as demonstrated in similar trifluoromethylated systems .

Q. How can computational modeling predict the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : Molecular dynamics simulations using software like Gaussian or ORCA can assess bond dissociation energies (BDEs) of the allyl-CF3_3 linkage. For instance, the C-CF3_3 bond is prone to cleavage above 150°C, while the allyl group undergoes [3,3]-sigmatropic rearrangements at acidic pH. Experimental validation via TGA and HPLC stability studies is recommended .

Q. What strategies resolve conflicting data on the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., buffer ionic strength or solvent DMSO%). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity) to cross-validate. The compound’s logP (~3.2) suggests membrane permeability, but metabolite interference (e.g., oxidative degradation of the allyl group) must be ruled out via LC-MS metabolomics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.